molecular formula C12H22N2O4 B6211143 rac-methyl (2R,3S)-3-{[(tert-butoxy)carbonyl]amino}piperidine-2-carboxylate, cis CAS No. 2055248-91-2

rac-methyl (2R,3S)-3-{[(tert-butoxy)carbonyl]amino}piperidine-2-carboxylate, cis

Cat. No.: B6211143
CAS No.: 2055248-91-2
M. Wt: 258.3
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Description

Rac-methyl (2R,3S)-3-{[(tert-butoxy)carbonyl]amino}piperidine-2-carboxylate, cis is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-methyl (2R,3S)-3-{[(tert-butoxy)carbonyl]amino}piperidine-2-carboxylate, cis typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reductive amination of 1,5-diketones or the cyclization of amino alcohols.

    Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.

    Esterification: The carboxylate group is introduced through esterification reactions, often using methyl iodide and a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Rac-methyl (2R,3S)-3-{[(tert-butoxy)carbonyl]amino}piperidine-2-carboxylate, cis can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the Boc-protected amine group, often using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base, acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

Rac-methyl (2R,3S)-3-{[(tert-butoxy)carbonyl]amino}piperidine-2-carboxylate, cis has several scientific research applications:

    Medicinal Chemistry: The compound is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including natural products and bioactive compounds.

    Biological Studies: The compound is used in studies investigating the structure-activity relationships of piperidine derivatives.

    Industrial Applications: It is used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of rac-methyl (2R,3S)-3-{[(tert-butoxy)carbonyl]amino}piperidine-2-carboxylate, cis involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protecting group can be selectively removed under acidic conditions, revealing the free amine group, which can then participate in various biochemical reactions. The compound’s piperidine ring structure allows it to mimic natural substrates or inhibitors, thereby modulating biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl (2R,3S)-3-amino-2-piperidinecarboxylate: Lacks the Boc-protecting group, making it more reactive.

    Methyl (2R,3S)-3-{[(benzyloxy)carbonyl]amino}piperidine-2-carboxylate: Contains a benzyloxycarbonyl (Cbz) protecting group instead of Boc.

    Methyl (2R,3S)-3-{[(methoxy)carbonyl]amino}piperidine-2-carboxylate: Contains a methoxycarbonyl (Moc) protecting group.

Uniqueness

Rac-methyl (2R,3S)-3-{[(tert-butoxy)carbonyl]amino}piperidine-2-carboxylate, cis is unique due to the presence of the Boc-protecting group, which provides stability and selectivity in synthetic reactions. The Boc group can be easily removed under mild acidic conditions, making it a versatile intermediate in organic synthesis.

Properties

CAS No.

2055248-91-2

Molecular Formula

C12H22N2O4

Molecular Weight

258.3

Purity

95

Origin of Product

United States

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